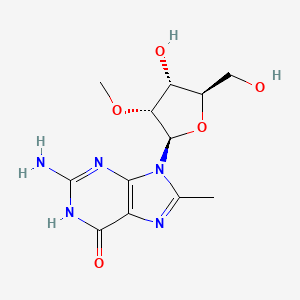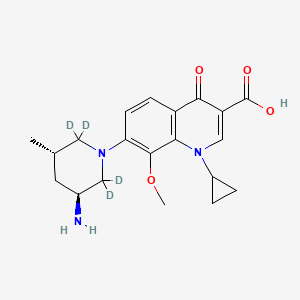
A2A receptor antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A2A receptor antagonist 3 is a compound that targets the adenosine A2A receptor, a subtype of adenosine receptors that are widely distributed in the body. These receptors are involved in various physiological processes, including the regulation of neurotransmitter release, cardiovascular function, and immune response. A2A receptor antagonists have gained significant attention due to their potential therapeutic applications in treating neurodegenerative disorders, cancer, and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of A2A receptor antagonist 3 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of heterocyclic chemotypes, such as xanthine derivatives, which are known for their high affinity and selectivity for A2A receptors . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the synthesis process to meet commercial demands .
Analyse Chemischer Reaktionen
A2A receptor antagonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide for bromination, dimethylformamide as a solvent, and various amines for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
A2A receptor antagonist 3 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure and function of adenosine receptors. In biology, it is used to investigate the role of A2A receptors in various physiological processes, such as neurotransmission and immune response. In medicine, A2A receptor antagonists are being explored as potential treatments for neurodegenerative disorders like Parkinson’s disease, as well as for cancer immunotherapy . In the industry, these compounds are used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of A2A receptor antagonist 3 involves the blockade of the adenosine A2A receptor, which is a G protein-coupled receptor. By binding to the receptor, the antagonist prevents the activation of downstream signaling pathways that are normally triggered by the endogenous ligand adenosine. This results in the modulation of various physiological processes, such as neurotransmitter release, immune response, and cell proliferation . The molecular targets and pathways involved include the inhibition of cyclic AMP (cAMP) production and the modulation of protein kinase A (PKA) activity .
Vergleich Mit ähnlichen Verbindungen
A2A receptor antagonist 3 can be compared with other similar compounds, such as SCH-58261 and ZM241385, which are also selective A2A receptor antagonists . These compounds share similar chemical structures and pharmacological properties but may differ in their affinity and selectivity for the A2A receptor. This compound is unique in its specific binding profile and its potential therapeutic applications in treating a broader range of diseases .
Similar Compounds
- SCH-58261
- ZM241385
- CSC (8-(3-chlorostyryl)caffeine)
- MSX-2 (3-(3-hydroxypropyl)-8-(m-methoxystyryl)-1-propargylxanthine)
- ASP5854 (5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one)
Eigenschaften
Molekularformel |
C26H26N6O2 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-(3-cyanophenyl)-3-(2,6-dimethylpyridin-4-yl)-N-[(2S)-3-hydroxy-3-methylbutan-2-yl]pyrazolo[1,5-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H26N6O2/c1-15-11-20(12-16(2)28-15)22-23(19-8-6-7-18(13-19)14-27)31-32-10-9-21(30-24(22)32)25(33)29-17(3)26(4,5)34/h6-13,17,34H,1-5H3,(H,29,33)/t17-/m0/s1 |
InChI-Schlüssel |
ICIFFGNFPYKGTD-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)N[C@@H](C)C(C)(C)O |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)NC(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)









![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate](/img/structure/B12402020.png)


